molecular formula C8H18Cl2N2 B1486143 3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2206971-44-8

3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1486143
CAS No.: 2206971-44-8
M. Wt: 213.15 g/mol
InChI Key: XSMVHWHLLOAWEA-UHFFFAOYSA-N
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Description

3-Ethyl-3,8-diazabicyclo[321]octane dihydrochloride is a bicyclic compound containing nitrogen atoms within its structure It is a derivative of diazabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethylamine with a suitable dicarboxylic acid derivative, followed by cyclization and subsequent acidification to yield the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a ligand in receptor binding assays. Its structural similarity to biologically active molecules can make it a useful tool in drug discovery.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

  • 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Uniqueness: 3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its ethyl group, which can influence its reactivity and binding properties compared to its methyl-substituted counterparts. This structural difference can lead to variations in its biological and chemical behavior.

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Properties

IUPAC Name

3-ethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-10-5-7-3-4-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVHWHLLOAWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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